Diphyllin acetyl apioside
Description
Overview of Lignan (B3055560) Natural Products and Their Biological Relevance
Lignans (B1203133) are a class of phenolic compounds formed by the oxidative coupling of two phenylpropane units. rsc.orghkbu.edu.hk They are found in a variety of plant tissues, including seeds, nuts, cereals, vegetables, and fruits. researchgate.net In plants, lignans play crucial roles in defense mechanisms, exhibiting antioxidant, antiviral, antibacterial, and antifungal properties. researchgate.net
The biological relevance of lignans extends to human health, with research highlighting a wide spectrum of pharmacological effects. nih.govscispace.com These include, but are not limited to, antiviral, antitumor, anti-inflammatory, and neuroprotective activities. mdpi.comrsc.orgnih.gov The diverse biological activities of lignans have made them a focal point for drug discovery and development. scispace.com
Position of Diphyllin (B1215706) Acetyl Apioside within the Arylnaphthalene Lignan Class
Diphyllin acetyl apioside belongs to the arylnaphthalene lignan lactone subgroup. researchgate.net This class of compounds is characterized by a rigid tetracyclic skeleton. researchgate.net The core structure of these lignans is diphyllin, which can be functionalized with various sugar moieties, a process known as glycosylation. hkbu.edu.hknih.gov
The addition of a sugar molecule, in this case, an acetylated apiose, to the diphyllin aglycone forms this compound. researchgate.net This glycosylation is a critical structural feature that significantly influences the compound's biological properties. nih.gov The presence and nature of the sugar portion can impact the compound's solubility, stability, and interaction with biological targets. nih.gov
Historical Context and Emergence of this compound as a Research Subject
The term "lignan" was first introduced in 1942 to describe this specific class of natural products. mdpi.comhkbu.edu.hk Since then, research into lignans has expanded significantly, leading to the discovery and characterization of numerous compounds, including those of the arylnaphthalene lactone type. rsc.org
This compound, along with its parent compound diphyllin apioside, was identified in studies on plants from the Haplophyllum genus. researchgate.netacs.orgresearchgate.net For instance, it has been isolated from Haplophyllum buxbaumii, Haplophyllum linifolium (also known as Haplophyllum hispanicum), Haplophyllum rosmarinifolium, and Haplophyllum suaveolens. acs.orgresearchgate.netnih.gov Early investigations into the constituents of these plants were driven by their use in traditional medicine and reports of their biological activities, such as anti-inflammatory effects. researchgate.netresearchgate.net The discovery of this compound and its derivatives has since spurred further research into their potential pharmacological applications, particularly their antiviral and cytotoxic properties. mdpi.comnih.gov
Structure
2D Structure
Properties
CAS No. |
111647-42-8 |
|---|---|
Molecular Formula |
C28H26O12 |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
[(3S,4R)-5-[[9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1-oxo-3H-benzo[f][2]benzofuran-4-yl]oxy]-3,4-dihydroxyoxolan-3-yl]methyl acetate |
InChI |
InChI=1S/C28H26O12/c1-13(29)36-10-28(32)11-37-27(25(28)30)40-24-16-8-20(34-3)19(33-2)7-15(16)22(23-17(24)9-35-26(23)31)14-4-5-18-21(6-14)39-12-38-18/h4-8,25,27,30,32H,9-12H2,1-3H3/t25-,27?,28+/m0/s1 |
InChI Key |
UOOSHUGMIURKRC-KXPDKNHFSA-N |
SMILES |
CC(=O)OCC1(COC(C1O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O |
Isomeric SMILES |
CC(=O)OC[C@]1(COC([C@@H]1O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O |
Canonical SMILES |
CC(=O)OCC1(COC(C1O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O |
Synonyms |
4-O-(5''-O-acetyl)-(beta-D-apiofuranosyl)-6,7-dimethoxy-1-(3',4'-methylenedioxyphenyl)-3-hydroxymethylnaphthalene-2-carboxylic acid lactone diphyllin acetyl apioside |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Structural Elucidation
The journey of understanding diphyllin (B1215706) acetyl apioside begins with its discovery in the plant kingdom. This section details its botanical origins and the pioneering work to isolate and identify it.
Botanical Sources of Diphyllin Acetyl Apioside
This compound has been identified in a select group of plants, primarily within the Justicia and Haplophyllum genera.
Justicia procumbens, a plant utilized in traditional Chinese medicine, has been confirmed as a source of this compound. nih.gov In a notable study, researchers successfully isolated 7.9 mg of this compound from a 320 mg crude extract of the plant. nih.govnih.gov The purity of the isolated compound was determined to be over 94%. nih.gov
The plant species Haplophyllum hispanicum, also known by its synonym Haplophyllum linifolium, is another significant natural source of this compound. researchgate.netnih.gov Studies have reported the isolation of this arylnaphthalene lignan (B3055560) from the methanolic extract of the aerial parts of H. linifolium. researchgate.net The compound was identified as one of the bioactive principles in the plant. researchgate.net
Beyond H. hispanicum, this compound has been reported in other species of the Haplophyllum genus. These include Haplophyllum rosmarinifolium and Haplophyllum suaveolens. nih.gov Additionally, a new arylnaphthalene lignan, mono-O-acetyl diphyllin apioside, was isolated from Haplophyllum buxbaumii. mdpi.com
Methodologies for Extraction, Isolation, and Purification
The isolation of pure this compound from its natural sources requires sophisticated separation techniques.
Chromatographic Techniques for Separation (e.g., High-Speed Counter-Current Chromatography, HPLC-DAD)
High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective method for the preparative separation of this compound from the crude extract of Justicia procumbens. nih.govnih.gov This technique utilizes a two-phase solvent system to partition and separate compounds based on their differential solubilities in the two liquid phases.
In one successful isolation strategy, a two-step HSCCC process was employed. The initial separation used a solvent system of petroleum–ethyl acetate–methanol–H₂O (1:0.7:1:0.7, v/v) to yield an enriched mixture containing this compound. nih.gov This enriched fraction was then subjected to a second HSCCC separation with a different solvent system (petroleum–ethyl acetate–methanol–H₂O at a ratio of 3:3.8:3:3.8, v/v) to yield the pure compound. nih.govscilit.com
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is another crucial analytical technique. It is used to analyze the purity of the fractions obtained from HSCCC and to quantify the compound. nih.govmdpi.comresearchgate.net The effects of the methanolic extract of Haplophyllum hispanicum on cellular systems were determined using HPLC-DAD analysis, which also helped in identifying diphyllin acetylapioside as a main active lignan. nih.govthieme-connect.com
Table 1: Chromatographic Conditions for the Isolation of this compound from Justicia procumbens
| Parameter | First HSCCC Separation | Second HSCCC Separation | HPLC-DAD Analysis |
|---|---|---|---|
| Technique | High-Speed Counter-Current Chromatography | High-Speed Counter-Current Chromatography | High-Performance Liquid Chromatography |
| Solvent System | Petroleum–ethyl acetate–methanol–H₂O (1:0.7:1:0.7, v/v) | Petroleum–ethyl acetate–methanol–H₂O (3:3.8:3:3.8, v/v) | Acetonitrile and water with 0.1% TFA (gradient) |
| Stationary Phase | Not applicable (liquid-liquid) | Not applicable (liquid-liquid) | RP-C18 column |
| Flow Rate | 3.0 mL/min | 3.0 mL/min | 1 mL/min |
| Rotational Speed | 810 rpm | 810 rpm | Not applicable |
| UV Detection | 254 nm | 254 nm | 254 nm |
Data sourced from multiple studies on the isolation and analysis of compounds from Justicia procumbens. nih.govmdpi.com
Advanced Spectroscopic Techniques for Structural Confirmation
The definitive identification of this compound relies on a combination of advanced spectroscopic methods that provide detailed information about its molecular structure. The structures of the isolated compounds are typically identified by comparing their spectroscopic data with reported values. nih.govscilit.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including 13C NMR and Heteronuclear Multiple Bond Correlation (HMBC), has been instrumental in elucidating the complex structure of this lignan. nih.gov These techniques provide information on the carbon skeleton and the connectivity of atoms within the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS) is another vital tool used for structural confirmation. nih.govscilit.com ESI-MS provides the accurate mass of the molecule, which helps in determining its molecular formula.
Table 2: Spectroscopic Data for this compound
| Technique | Observation | Reference |
|---|---|---|
| ESI-MS | Provides molecular weight information for structural confirmation. | nih.govscilit.com |
| 13C NMR | Used for the identification of the carbon framework. | nih.gov |
| HMBC | Elucidates the long-range correlations between protons and carbons, confirming the connectivity of the molecular structure. | nih.gov |
Chemical Synthesis and Derivatization Strategies
Synthetic Methods for Incorporating the Apiosyl Moiety
The unique branched-chain pentose (B10789219), apiose, is a key structural feature of many bioactive natural products, including diphyllin (B1215706) acetyl apioside. The chemical synthesis of apiosides is complex, often requiring multi-step procedures. nih.gov In nature, this process is efficiently catalyzed in a single step by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs), which exhibit high selectivity for the UDP-apiose sugar donor. nih.gov Replicating this efficiency and selectivity in the laboratory is a primary goal of synthetic chemists.
Phase transfer catalysis (PTC) has emerged as a robust and effective method for the glycosylation of diphyllin. nih.govsci-hub.se This technique is particularly well-suited for coupling a glycosyl donor with the phenolic hydroxyl group of the diphyllin aglycone. In a typical PTC procedure, the glycosylation of diphyllin is carried out with a per-acetylated glycosyl bromide donor in a biphasic system, such as aqueous sodium hydroxide (B78521) and an organic solvent. tandfonline.comsci-hub.se A phase transfer catalyst, commonly tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction between the reactants present in different phases. tandfonline.comsci-hub.se
This method has been successfully employed to synthesize a variety of diphyllin glycosides. nih.govsci-hub.setandfonline.com For instance, the synthesis of d-fucopyranosyl diphyllin, an analogue of natural glycosides, was achieved in a two-step process starting with the PTC glycosylation of diphyllin with per-O-acetyl-d-fucosyl bromide, followed by deacetylation. tandfonline.comtandfonline.com The initial glycosylation step proceeds smoothly at a moderate temperature of 40°C to yield the per-acetylated glycoside, which is then deprotected under basic conditions (e.g., K2CO3 in methanol) to furnish the final product. tandfonline.comsci-hub.se The PTC approach has been instrumental in generating libraries of diphyllin glycosides for biological evaluation. nih.govresearchgate.net
An alternative and powerful strategy for the synthesis of 1,2-trans-glycosides involves the use of sugar 1,2-orthoesters as glycosyl donors. psu.edu This method can also be applied to diphyllin glycosylation. An orthoesterification-orthoester rearrangement approach was successfully used to obtain 4′′-O-acetyl-7-O-β-L-fucopyranosyldiphyllin (4′′-O-acetyl patentiflorin B) from its parent glycoside, patentiflorin B. researchgate.net
The general mechanism for the rearrangement of an orthoester to a glycosidic product involves the action of a protic or Lewis acid. psu.edu This activation promotes the dissociation of the orthoester into a 1,2-acyloxonium ion intermediate. This transient, highly reactive species is then trapped by an alcohol acceptor to form the desired glycosidic bond. psu.edu This strategy provides a valuable tool for accessing specific glycosidic linkages that may be challenging to form using other methods.
Rational Design and Synthesis of Novel Analogues
While natural diphyllin glycosides exhibit interesting biological profiles, their development can be hampered by issues such as weak potency or poor drug-like properties. nih.govresearchgate.net This has motivated the rational design and synthesis of novel analogues aimed at improving efficacy and pharmacokinetic profiles. nih.govresearchgate.net Modifications have been explored at various positions of the diphyllin scaffold, particularly at the 4-position and on the glycosidic moiety. researchgate.netnih.gov
In an effort to enhance antitumor efficacy and improve properties like aqueous solubility and metabolic stability, researchers have designed and synthesized novel nitrogen-containing diphyllin derivatives. nih.govresearchgate.netresearchgate.net These studies have led to the creation of two main series of compounds: amino derivatives and 1,2,3-triazole derivatives. nih.govresearchgate.net
One particularly potent compound, an amino derivative (compound 15), demonstrated an IC50 value of 3 nM against the pancreatic cancer cell line CFPAC-1, making it approximately 69-fold more potent than the parent diphyllin. nih.govresearchgate.net This compound also showed improved aqueous solubility and metabolic stability in liver microsomes. nih.govresearchgate.net Another series of β-hydroxyl amino derivatives of diphyllin also displayed potent cytotoxicity against a panel of six different cancer cell lines, with IC50 values in the nanomolar to submicromolar range. mdpi.com The synthesis of these heterocyclic derivatives often involves an initial etherification reaction at the 4-position of diphyllin, followed by N-substitution reactions to introduce the nitrogen-containing moieties. benthamdirect.com
| Derivative Type | Key Compound | Target Cell Line | IC50 Value | Fold Improvement vs. Diphyllin | Reference |
|---|---|---|---|---|---|
| Amino Derivative | Compound 15 | CFPAC-1 (Pancreatic Cancer) | 3 nM | ~69x | nih.govresearchgate.net |
| β-Hydroxyl Amino Derivative | Compound 2I | A549 (Lung Cancer) | 14 nM | Not specified | mdpi.com |
| 1,2,3-Triazole Derivative | Compound 7c | HGC-27 (Gastric Cancer) | 0.003-0.01 µM | Not specified | researchgate.netresearchgate.net |
| 1,2,3-Triazole Derivative | Compound 7e | HGC-27 (Gastric Cancer) | 0.003-0.01 µM | Not specified | researchgate.netresearchgate.net |
Beyond nitrogen-containing analogues, significant research has focused on modifying the sugar moiety of diphyllin glycosides to probe structure-activity relationships. researchgate.netnih.gov It has been established that the glycan portion is crucial for determining the potency and specificity of these compounds. researchgate.netnih.gov
Synthetic efforts have produced a wide array of analogues, including those with different sugars and those with modifications to the sugar's hydroxyl groups. For example, a series of diphyllin glycosides were synthesized and subsequently etherified to produce per-methoxy glycosides, which exhibited more potent cytotoxic activity than their acetylated or deprotected counterparts. sci-hub.se Further studies have explored the synthesis of 2,4,5-trideoxyhexopyranoside derivatives and 4-C-substituted alkylide derivatives. mdpi.comtandfonline.com The synthesis of these modified glycosides often follows the general pathways of PTC glycosylation followed by further chemical transformations. sci-hub.se SAR studies on these analogues have revealed that functionalization of the carbohydrate's hydroxy groups, for instance with acetyl or methyl groups, can lead to increased potency. nih.gov
| Modification Type | Example Compound(s) | Key Finding | Reference |
|---|---|---|---|
| Per-methoxylation | Per-methoxyl glycosides 5-8 | Exhibited more potent cytotoxicity than other series. | sci-hub.se |
| Deoxy-sugars | 2,4,5-trideoxyhexopyranosides 5c3, 5c4 | Showed potent anti-breast cancer activity (MCF-7 cells) with IC50 values of 0.09 µM and 0.10 µM. | mdpi.com |
| C-Substituted Alkylides | Olefins 3g, 3i | Demonstrated high cytotoxicity on MCF-7 breast cancer cells with IC50 values of 0.08 and 0.07 µM. | tandfonline.com |
| Acetylated Glycosides | Analogues 6a-9a, 10, 11 | Showed increased potency relative to unsubstituted sugar moieties. | nih.gov |
Insufficient Information for Article Generation on the Chemoenzymatic and Biotechnological Synthesis of Diphyllin Acetylapioside
Despite a comprehensive search of scientific literature, there is currently insufficient available research to generate a detailed and scientifically accurate article on the chemoenzymatic and biotechnological synthesis of diphyllin acetylapioside.
The existing body of research on diphyllin acetylapioside and related compounds primarily focuses on two main areas:
Isolation from Natural Sources: Diphyllin acetylapioside is a naturally occurring arylnaphthalene lignan (B3055560) that has been isolated from various plants, including those of the Justicia and Haplophyllum genera. nih.govhkbu.edu.hkresearchgate.netresearchgate.net The presence of this compound in these plants indicates the existence of a natural biosynthetic pathway.
Chemical Synthesis: Numerous studies detail the chemical synthesis of diphyllin and its various glycoside derivatives. nih.govsci-hub.senih.govresearchgate.netnih.gov These methods typically involve the chemical glycosylation of the diphyllin aglycone to produce different glycosides.
While general principles of chemoenzymatic synthesis and metabolic engineering for producing natural products are well-established, nih.govrug.nlresearchgate.netnih.gov specific applications of these technologies for the production of diphyllin acetylapioside have not been reported in the reviewed literature. A biotechnological approach would necessitate the identification and characterization of the specific enzymes, such as glycosyltransferases and acetyltransferases, responsible for the final steps in the biosynthesis of diphyllin acetylapioside within the source plants. At present, this specific information does not appear to be publicly available.
Consequently, any attempt to generate an article on the "Chemoenzymatic and Biotechnological Approaches in Synthesis" of diphyllin acetylapioside would be speculative and would not meet the required standards of scientific accuracy and detailed research findings. Further research into the biosynthetic pathway of this specific compound is needed before such a review can be written.
Structure Activity Relationship Sar Studies of Diphyllin Acetyl Apioside and Its Analogues
Influence of Glycosylation on Biological Potency
The presence of the apiosyl sugar unit is a key determinant of the bioactivity of diphyllin (B1215706) glycosides. Apiose is a unique branched-chain pentose (B10789219) that can significantly alter the steric and electronic properties of the parent molecule. oup.comoup.com In the case of diphyllin, glycosylation with apiose at the C-4 position has been shown to enhance its cytotoxic effects compared to the aglycone, diphyllin. nih.gov
Studies on human melanoma A375 cells have demonstrated that Diphyllin apioside exhibits a significantly lower 50% growth inhibition (GI50) value (0.84 μM) compared to its aglycone, Justicidin B (a derivative of diphyllin, GI50 = 1.70 μM). nih.govresearchgate.netljmu.ac.uk This suggests that the addition of the apiose sugar, a bulky and more polar group, leads to a considerable enhancement of its anti-proliferative activity. nih.gov The sugar moiety may facilitate different interactions with cellular targets or alter the molecule's uptake and distribution within the cells.
The acetylation of the apiosyl sugar further refines the pharmacological profile of the compound. The addition of an acetyl group to the sugar moiety, creating Diphyllin acetyl apioside, has been shown to further increase its cytotoxic potency. nih.gov
In comparative studies on human melanoma A375 cells, this compound displayed a GI50 value of 0.39 μM, which is more than twofold lower than that of its non-acetylated counterpart, Diphyllin apioside (GI50 = 0.84 μM). nih.govresearchgate.netljmu.ac.uk This enhancement in potency suggests that the acetyl group may increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, only acetylated derivatives like this compound have been found to inhibit 5-lipoxygenase (5-LOX), a key enzyme in inflammatory pathways, indicating that this substitution can introduce novel mechanisms of action.
Structural Determinants for Selective Cytotoxicity in Preclinical Models
A critical aspect of anticancer drug development is selective cytotoxicity, meaning the compound is more toxic to cancer cells than to normal, healthy cells. SAR studies have provided insights into the structural features of this compound that contribute to this selectivity.
While diphyllin itself has been reported to have a negative cytotoxic index due to high toxicity in both cancer and normal primary cells, its glycosylated and acetylated derivatives show improved selectivity. researchgate.net For instance, the acetylation of Diphyllin apioside not only halves the GI50 against melanoma cells but also improves its selectivity against normal adult human dermal fibroblasts by eightfold. nih.gov This suggests that the acetyl group plays a crucial role in differentiating between cancerous and non-cancerous cells. Studies have also indicated that the cytotoxicity of these compounds in melanoma cells is not influenced by MDR1/Pgp inhibitors, suggesting they may be effective against multidrug-resistant cancers. nih.govljmu.ac.uk
Correlation between Molecular Structure and Inhibition of Specific Biological Pathways
The specific structural features of this compound and its analogues correlate directly with their ability to inhibit distinct biological pathways, primarily those involved in inflammation and apoptosis.
The acetylated apioside moiety is essential for the inhibition of 5-lipoxygenase (5-LOX), an enzyme that catalyzes the production of pro-inflammatory leukotrienes. researchgate.netnih.gov this compound has been identified as the main lignan (B3055560) responsible for the 5-LOX inhibitory activity in extracts from Haplophyllum hispanicum. nih.gov
In the context of cancer, diphyllin derivatives induce apoptosis through the intrinsic mitochondrial pathway. Studies have shown that this compound, along with Diphyllin apioside, induces cell cycle arrest at the S phase and increases the Bax/Bcl-2 ratio by enhancing the expression of the pro-apoptotic protein Bax. nih.govoncotarget.com However, there are subtle differences in their mechanisms. While Justicidin B and Diphyllin methyl ether cause an elevation of both early and late apoptotic populations in melanoma cells, Diphyllin apioside and this compound enhance the late apoptotic population only. nih.govresearchgate.net Furthermore, the 4-O-glycosylation of Justicidin B triggers caspase-3/7 activation at a later time point (48h) compared to 4-methoxylation (24h). nih.gov Diphyllin and its derivatives are also known as potent inhibitors of vacuolar-type H+-ATPase (V-ATPase), which is involved in the acidification of intracellular compartments and is a target in cancer and viral diseases. nih.govnih.gov
Comparative Analysis of SAR with Related Lignan Derivatives (e.g., Justicidin B, Diphyllin Apioside)
Comparing the structure-activity relationships of this compound with its close analogues provides a clearer picture of the functional importance of specific chemical moieties.
As a baseline, Justicidin B, an arylnaphthalene lignan structurally related to the diphyllin core, exhibits potent cytotoxic activity. ontosight.airesearchgate.netmdpi.com The derivatization at its C-4 position significantly alters this activity.
Justicidin B vs. Diphyllin Apioside: The glycosylation at C-4 to form Diphyllin apioside enhances cytotoxic potency, as evidenced by the lower GI50 value in melanoma cells. nih.gov This highlights the positive contribution of the apiose sugar to its anti-proliferative effects.
Diphyllin Apioside vs. This compound: The addition of an acetyl group to the apiose sugar in this compound further doubles the cytotoxic potency against melanoma cells. nih.gov This modification also confers the ability to inhibit 5-LOX, a property not observed in the non-acetylated form.
The following table summarizes the comparative cytotoxicity of these compounds in human melanoma A375 cells.
| Compound | Substitution at C-4 | GI50 (μM) in A375 Melanoma Cells |
| Justicidin B | H | 1.70 |
| Diphyllin Apioside | O-apioside | 0.84 |
| This compound | O-5''-acetylapioside | 0.39 |
| Diphyllin Methyl Ether | OCH₃ | 3.66 |
Data sourced from Al-Qathama et al. (2017) nih.govljmu.ac.uk
This comparative analysis demonstrates a clear structure-activity relationship: the glycosylation at C-4 with apiose enhances cytotoxicity, and subsequent acetylation of the sugar moiety further potentiates this activity while also improving selectivity and introducing new pharmacological effects. The methoxy (B1213986) substitution at the same position, in contrast, appears to decrease the cytotoxic potency compared to the other derivatives. nih.gov
Preclinical Pharmacological Investigations
Anti-Inflammatory Activities
Diphyllin (B1215706) acetylapioside has been identified as a potent anti-inflammatory agent in preclinical studies. Its activity is largely attributed to its ability to inhibit key enzymes in the inflammatory cascade.
Diphyllin acetylapioside has been demonstrated to be the primary lignan (B3055560) responsible for the 5-lipoxygenase (5-LOX) inhibitory activity of extracts from Haplophyllum hispanicum. nih.govthieme-connect.com The 5-LOX enzyme is crucial for the biosynthesis of leukotrienes, which are potent mediators in inflammatory and allergic reactions. thieme-connect.com
In studies using rat peritoneal polymorphonuclear leukocytes (PMNs), Diphyllin acetylapioside was shown to completely inhibit 5-LOX activity at a concentration of 50 µM. thieme-connect.com The compound exhibited significant potency, with specific IC50 values indicating its effectiveness in blocking the production of various leukotrienes. In contrast, the related compound Diphyllin apioside showed no effect on 5-LOX activity, highlighting the importance of the acetyl group for this specific biological function. thieme-connect.com
Table 1: 5-LOX Inhibitory Activity of Diphyllin Acetylapioside
| Metabolite | IC50 Value (µM) | Reference |
|---|---|---|
| Leukotriene B4 (LTB4) | 0.6 | thieme-connect.com |
| 5-Hydroxyeicosatetraenoic acid (5-HETE) | 0.7 | thieme-connect.com |
| Total 5-LOX Production | 0.5 | thieme-connect.com |
The anti-inflammatory properties of Diphyllin acetylapioside are supported by in vivo studies using plant extracts where it is a main active principle. The methanolic extract of Haplophyllum linifolium, which contains both diphyllin apioside and diphyllin acetylapioside, demonstrated topical anti-inflammatory activity in acute models. researchgate.net Further research has explored the efficacy of this extract in a TPA (12-O-tetradecanoylphorbol-13-acetate)-induced chronic model of topical inflammation in mice, suggesting the therapeutic potential of its active lignans (B1203133) in skin inflammation. researchgate.net
Antiviral Activities
Research has uncovered the broad-spectrum antiviral capabilities of diphyllin and its glycosylated derivatives, including Diphyllin acetylapioside. The mechanism often involves the inhibition of vacuolar (H+)-ATPases (V-ATPases), which disrupts the endosomal acidification process required by many enveloped viruses to enter host cells. mdpi.comnih.gov
Studies have shown that diphyllin glycosides are effective against the Vesicular Stomatitis Virus (VSV). Specifically, Diphyllin apioside and a related compound, diphyllin pioside-5-acetate, exhibited anti-VSV activity with minimum inhibitory concentration (MIC) values below 0.25 μg/mL. mdpi.com These compounds also displayed selectivity towards a rabbit lung cell line (RL-33). mdpi.com Further research confirmed that Diphyllin apioside and diphyllin apioside-acetate have anti-VSV effects comparable to that of the parent compound, diphyllin. mdpi.com
Diphyllin and its derivatives have shown significant efficacy against members of the Flaviviridae family. Diphyllin itself demonstrates antiviral activity against Zika virus (ZIKV), Tick-borne encephalitis virus (TBEV), and West Nile virus (WNV) at sub-micromolar or low-micromolar concentrations. mdpi.comnih.govnih.gov
A glycosylated derivative, 6-deoxyglucose-diphyllin (DGP), potently blocks ZIKV infection both in vitro and in vivo. nih.govresearchgate.net Mechanistic studies revealed that the active component of DGP is diphyllin. nih.govresearchgate.net The compound acts by preventing the acidification of endosomes, which inhibits the fusion of the virus with cellular membranes and subsequent infection. nih.govresearchgate.net
Table 2: Anti-Zika Virus (ZIKV) Activity of Diphyllin and a Glycosylated Derivative (DGP)
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Diphyllin | HT1080 (Human) | ~0.06 | researchgate.net |
| CHME3 (Human) | ~0.21 | researchgate.net | |
| 6-deoxyglucose-diphyllin (DGP) | HT1080 (Human) | ~0.02 | researchgate.net |
| CHME3 (Human) | ~0.04 | researchgate.net |
The glycosylation of diphyllin appears to be a key strategy for developing broad-spectrum antiviral agents. nih.gov The derivative 6-deoxyglucose-diphyllin (DGP) not only inhibits ZIKV but also other significant flaviviruses, including Dengue virus (DENV), Yellow fever virus (YFV), Japanese encephalitis virus (JEV), Tick-borne encephalitis virus (TBEV), and West Nile virus (WNV). nih.gov
The antiviral activity of diphyllin and its derivatives extends beyond flaviviruses to include a wide range of enveloped RNA and DNA viruses. mdpi.comnih.gov This broad activity is linked to its host-targeting mechanism of V-ATPase inhibition, which is a common pathway for the entry of numerous viruses. mdpi.compurdue.edu This makes diphyllin and its glycosylated forms promising scaffolds for the development of broad-spectrum antiviral therapeutics. purdue.edu
Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines
Diphyllin acetyl apioside, a glycosidic derivative of the arylnaphthalene lignan diphyllin, has been the subject of preclinical studies to evaluate its potential as an anticancer agent. Research has focused on its ability to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis.
Studies on the human melanoma cell line A375 have demonstrated the antiproliferative activity of this compound. The compound was shown to inhibit the growth of A375 cells with a GI50 (concentration causing 50% growth inhibition) value of 0.39 µM researchgate.net. This indicates potent activity against this cancer cell type.
The mechanism behind this antiproliferative effect involves the induction of apoptosis. Treatment with this compound led to classic morphological changes associated with apoptosis, such as membrane blebbing, the formation of apoptotic bodies, and nuclear fragmentation researchgate.net. Furthermore, it was observed to cause cell cycle arrest in the S phase, which is the DNA synthesis phase of the cell cycle researchgate.net.
Mechanistic studies revealed that the compound increases the ratio of Bax to Bcl-2 proteins. An elevated Bax/Bcl-2 ratio is a key indicator of the involvement of the mitochondrial (or intrinsic) pathway of apoptosis researchgate.net. This process is further supported by the activation of caspases, which are crucial executioner enzymes in the apoptotic cascade. Specifically, this compound was found to trigger the activation of caspase-3/7 researchgate.netresearchgate.net.
| Cell Line | Compound | Activity | Value | Mechanism of Action |
|---|---|---|---|---|
| A375 (Human Melanoma) | This compound | Growth Inhibition (GI50) | 0.39 µM researchgate.net | Induction of late apoptosis, S phase cell cycle arrest, increased Bax/Bcl-2 ratio, caspase-3/7 activation researchgate.netresearchgate.net |
Specific research findings on the antiproliferative and apoptosis-inducing effects of this compound on human hepatocellular carcinoma (Hep3B), breast adenocarcinoma (MCF-7), and colorectal adenocarcinoma (HT-29) cell lines are not available in the reviewed literature. While studies have been conducted on the parent compound, diphyllin, and other derivatives against these cell lines, data focusing solely on this compound is currently lacking.
In human melanoma A375 cells, this compound has been shown to specifically enhance the population of cells in late apoptosis researchgate.net. This was determined through Annexin V-FITC/PI staining, a common method for detecting apoptosis. Cells positive for both Annexin V and propidium (B1200493) iodide (PI) are considered to be in the late stages of apoptosis or already dead. The GI50 concentration of this compound (0.39 µM) was found to increase the number of these Annexin V-positive/PI-positive cells, confirming its role in promoting the later phases of programmed cell death researchgate.net.
Anti-Protozoal Activity
While various derivatives of diphyllin have been investigated for a range of antimicrobial activities, including antiprotozoal effects, specific data on the activity of this compound is limited nih.gov.
There is currently no specific information available from the reviewed scientific literature regarding the evaluation of this compound against the epimastigote stage of Trypanosoma cruzi, the parasite responsible for Chagas disease. Therefore, its potential efficacy and selectivity in this context remain uncharacterized.
Advanced Analytical Methodologies in Research
High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment
The definitive identification and purity assessment of Diphyllin (B1215706) acetyl apioside are primarily achieved through high-resolution spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the molecule's atomic structure and composition.
NMR spectroscopy is indispensable for elucidating the complex three-dimensional structure of Diphyllin acetyl apioside. One-dimensional (¹H-NMR) and two-dimensional (¹³C-NMR) analyses allow for the precise assignment of hydrogen and carbon atoms within the molecule. In studies isolating this compound from natural sources like Justicia procumbens, the purity has been determined to be above 94% using these methods. mdpi.comscilit.com The structural data is confirmed by comparing the observed spectral data with previously reported values. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS) is another critical tool used to confirm the molecular weight and formula of the compound. mdpi.comscilit.com This technique ionizes the molecule and measures its mass-to-charge ratio, providing a highly accurate molecular weight. For this compound, positive ESI-MS typically reveals a specific mass-to-charge ratio corresponding to the protonated molecule [M + H]⁺. mdpi.com
The combined application of NMR and ESI-MS provides unambiguous structural confirmation and a reliable assessment of the purity of this compound isolates. mdpi.com
| Technique | Parameter | Observed Data for this compound |
|---|---|---|
| Mass Spectrometry (ESI-MS) | Ionization Mode | Positive |
| Mass-to-Charge Ratio (m/z) | 557.0 [M + H]⁺ | |
| ¹³C-NMR (100 MHz, DMSO-d₆) | Selected Chemical Shifts (δ, ppm) | 171.2 (C-11), 152.1 (C-6), 150.5 (C-7), 148.1 (C-4′), 147.7 (C-3′), 144.8 (C-4), 137.2 (C-1), 111.2 (C-1”), 101.6 (3′-OCH₂O-4′), 66.6 (C-5”), 65.4 (C-12), 56.5 (OCH₃-7), 56.3 (OCH₃-6) |
Quantitative Chromatographic Methods (e.g., HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity verification of this compound from complex mixtures, such as crude plant extracts. researchgate.net This method offers high resolution and sensitivity, making it ideal for analyzing intricate biological samples.
The process typically involves a reverse-phase (RP) column, such as an RP-C18, where separation is based on the differential partitioning of the compound between the stationary phase and a mobile phase of varying polarity. mdpi.comresearchgate.net A gradient elution method, commonly using a mixture of acetonitrile and a slightly acidified water solution (e.g., with trifluoroacetic acid - TFA), is employed to achieve optimal separation of this compound from other related lignans (B1203133). mdpi.comresearchgate.net
Detection is usually performed with a UV monitor set at a specific wavelength, often 254 nm, where the compound exhibits strong absorbance. mdpi.comresearchgate.net The purity of the isolated compound is determined by the presence of a single, sharp peak at a characteristic retention time under specific chromatographic conditions. Purity levels exceeding 94% have been reported for this compound when analyzed by this method. mdpi.com
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (RP-C18), 5 µm, 4.6 mm × 250 mm |
| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% TFA in water (B) |
| 0–10 min, 30–45% A | |
| 10–25 min, 45–60% A | |
| 25–40 min, 60–100% A | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Advanced Cell-Based Assays for Mechanistic and Efficacy Studies (e.g., Flow Cytometry, Western Blot Analysis)
To investigate the biological mechanisms and efficacy of this compound, advanced cell-based assays are employed. These techniques help to elucidate how the compound affects cells at a molecular level, particularly in the context of its potential therapeutic activities.
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. In the study of this compound and its close derivatives, flow cytometry coupled with specific staining protocols, such as Annexin V-FITC/PI staining, is used to investigate the induction of apoptosis (programmed cell death). researchgate.net Research on human melanoma A375 cells has shown that this compound (referred to as Diphyllin apioside acetate) enhances the late apoptotic population of cells, indicating its potential as an anti-cancer agent. researchgate.net
Western blot analysis is another key technique used to detect and quantify specific proteins within a cell. While direct Western blot studies on this compound are not extensively detailed in the provided context, this method is commonly used in the broader study of related lignans to understand their impact on cellular signaling pathways. mdpi.commdpi.com For instance, it can be used to measure changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family, to further confirm the mechanism of action suggested by flow cytometry results. mdpi.com
| Technique | Application in Lignan (B3055560) Research | Finding Related to this compound |
|---|---|---|
| Flow Cytometry (Annexin V-FITC/PI Staining) | Quantification of apoptotic and necrotic cells. | Enhanced the late apoptosis population (Annexin V-positive/PI-positive) in human melanoma A375 cells. researchgate.net |
| Western Blot Analysis | Detection of changes in protein expression related to apoptosis (e.g., caspases, Bcl-2 family proteins). mdpi.com | Used to study related lignans, demonstrating induction of apoptosis through modulation of key regulatory proteins. researchgate.netmdpi.com |
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Activities and Therapeutic Applications
The established biological activities of diphyllin (B1215706) and its derivatives, including antiviral, anticancer, and anti-inflammatory effects, provide a strong foundation for future investigations into Diphyllin acetyl apioside. nih.govresearchgate.net The primary known mechanism for this class of compounds is the inhibition of V-ATPase, an ATP-driven proton pump crucial for acidifying intracellular compartments like endosomes and lysosomes. mdpi.comprf.org This mechanism is fundamental to the entry of many enveloped viruses and is also implicated in cancer cell survival and proliferation. mdpi.comprf.orgresearchgate.net
Future research should systematically evaluate the therapeutic potential of this compound across a wider range of diseases.
Broad-Spectrum Antiviral Agent: Diphyllin has demonstrated activity against a variety of enveloped RNA and DNA viruses, including influenza, Ebola, Zika, and herpes simplex virus. mdpi.comprf.orgnih.gov Studies have shown that diphyllin glycosides, such as diphyllin apioside and its acetylated form, can possess antiviral activity comparable to the parent compound against viruses like vesicular stomatitis virus (VSV). mdpi.commdpi.com Future efforts should focus on screening this compound against a comprehensive panel of medically important viruses to determine its full spectrum of activity and potency.
Oncology: The role of V-ATPase in cancer is multifaceted, contributing to processes like tumor invasion, metastasis, and resistance to chemotherapy. nih.gov Diphyllin glycosides have shown antiproliferative effects against various cancer cell lines, including human colon cancer and breast cancer cells. nih.gov Investigating the specific efficacy of this compound against different tumor types, particularly those known to be sensitive to V-ATPase inhibition, is a critical next step. researchgate.net
Novel Therapeutic Areas: The inhibition of V-ATPase suggests potential applications in other medical conditions. prf.org For instance, V-ATPase is vital for the function of osteoclasts, the cells responsible for bone resorption. chemsrc.com This points toward a potential therapeutic role in diseases like osteoporosis. prf.org Furthermore, V-ATPase inhibitors are being explored for applications in treating parasitic infections and obesity. prf.org Systematic exploration of this compound in these and other disease models is warranted.
Development of Advanced Synthetic Strategies for Complex and Optimized Analogues
The limited natural abundance of this compound necessitates the development of robust and efficient synthetic methodologies to enable thorough biological evaluation and medicinal chemistry efforts. While syntheses for the core diphyllin structure have been developed, the addition of the unique acetylated apiose sugar moiety presents a significant chemical challenge. mdpi.com
Future synthetic research should aim to:
Achieve Efficient Total Synthesis: Developing a scalable total synthesis of this compound would provide a consistent supply for research and overcome reliance on isolation from natural sources. This would also open the door for creating structurally diverse analogues that are not accessible naturally.
Generate Analogue Libraries: The creation of focused compound libraries based on the this compound scaffold is crucial for structure-activity relationship (SAR) studies. prf.orgnih.gov Advanced synthetic strategies, potentially including chemoenzymatic approaches and parallel synthesis, could facilitate the rapid generation of derivatives with modifications to the arylnaphthalene core, the glycosidic linkage, and the acetylated sugar. researchgate.net This approach has proven successful for other diphyllin derivatives, where modifications have led to compounds with enhanced potency and selectivity. nih.gov
Integrated Omics Approaches for Comprehensive Target Identification and Mechanism Elucidation
While V-ATPase is the most well-documented target of diphyllin derivatives, a comprehensive understanding of the cellular impact of this compound is likely to reveal a more complex mechanism of action. nih.govresearchgate.net Integrated "omics" technologies offer powerful, unbiased tools to map the global cellular response to this compound.
Proteomics: Advanced proteomics techniques can be used to identify the full range of protein binding partners for this compound within the cell. This could confirm V-ATPase as the primary target and potentially uncover novel off-targets that may contribute to the compound's therapeutic effects or toxicity.
Transcriptomics and Genomics: RNA sequencing (RNA-seq) can provide a global snapshot of the changes in gene expression that occur in cells upon treatment with the compound. This can help elucidate the downstream signaling pathways affected by V-ATPase inhibition or any other interactions, offering a more complete picture of its biological impact. For example, such studies could reveal effects on apoptosis, cell cycle regulation, or metabolic pathways. researchgate.net
Metabolomics: Analyzing the global metabolic changes within cells following exposure to this compound can provide further mechanistic insights. This could reveal impacts on cellular energy production, nutrient sensing, or other metabolic pathways that are crucial for cancer cells or virus-infected cells.
By integrating data from these different omics platforms, researchers can build a comprehensive systems-level understanding of how this compound functions, paving the way for more rational drug development and the identification of predictive biomarkers for its activity.
Optimization of Efficacy and Selectivity through Advanced Medicinal Chemistry Efforts
Translating a natural product lead into a viable therapeutic requires extensive optimization of its pharmacological properties. Diphyllin itself suffers from drawbacks such as poor metabolic stability and low oral bioavailability, which have limited its clinical development. nih.govprf.org Medicinal chemistry offers a pathway to address these deficiencies.
Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry campaign is needed to understand which structural features of this compound are critical for its activity and which can be modified to improve its properties. Research on other diphyllin analogues has shown that modifications, such as adding ether linkages at the 4-position, can dramatically improve antiviral potency and selectivity. nih.govscispace.com Similar efforts should focus on the acetylated apiose moiety to determine its role in target binding and cellular uptake.
Improving Drug-like Properties: Future medicinal chemistry work should focus on enhancing metabolic stability, increasing aqueous solubility, and improving oral bioavailability. mdpi.com This could involve synthesizing derivatives that block sites of metabolic vulnerability or by creating prodrugs that improve absorption.
Enhancing Selectivity: A key challenge for host-targeting agents like V-ATPase inhibitors is achieving selectivity for diseased cells (e.g., cancerous or virus-infected) over healthy cells to minimize toxicity. scispace.com Fine-tuning the structure of this compound could lead to analogues that exhibit greater selectivity, perhaps by exploiting subtle differences in the V-ATPase complexes or the cellular environments of target cells. The development of derivatives that show a significant separation between their therapeutic potency and their cytotoxic dose is a primary goal. scispace.com
Through these concerted efforts in biology, synthesis, and medicinal chemistry, the full therapeutic potential of the this compound scaffold can be systematically explored and optimized, potentially leading to the development of novel treatments for a range of human diseases.
Q & A
Q. What methodologies are recommended for isolating diphyllin acetyl apioside from plant sources, and how is purity validated?
this compound can be isolated using high-speed counter-current chromatography (HSCCC) with optimized solvent systems (e.g., hexane/ethyl acetate/methanol/water). Purity is validated via HPLC analysis (>95% purity threshold) and structural confirmation through NMR and mass spectrometry . Critical parameters include flow rate (e.g., 2.0 mL/min) and solvent polarity adjustments to resolve structurally similar lignans like diphyllin apioside and justicidin derivatives.
Q. How is the structural elucidation of this compound performed, and what spectroscopic techniques are essential?
Structural characterization involves:
Q. What in vitro assays are used for preliminary screening of this compound’s bioactivity?
Common assays include:
- MTT assay for cytotoxicity profiling (e.g., IC values in cancer cell lines like A375 melanoma).
- Plaque reduction assays for antiviral activity (e.g., against influenza or Ebola pseudoviruses).
- Fluorescence microscopy (e.g., acridine orange staining) to assess apoptosis induction .
Advanced Research Questions
Q. How does this compound modulate apoptotic pathways, and what experimental designs validate its mechanism?
Studies use caspase-3/7 activation assays and Bax/Bcl-2 ratio analysis (via Western blot) to confirm apoptosis. For example, in A375 cells, this compound increases green fluorescence (apoptotic markers) in fluorescence microscopy and disrupts mitochondrial membrane potential. Dose-response curves and time-lapsed imaging are critical for kinetic analysis .
Q. What strategies resolve contradictions in reported antiviral mechanisms of this compound across studies?
Discrepancies in antiviral efficacy (e.g., against HIV vs. influenza) may arise from differences in:
- Cell models (e.g., primary cells vs. immortalized lines).
- Assay sensitivity (e.g., TCID vs. plaque assays).
- Compound solubility (use of DMSO vs. aqueous carriers). Meta-analyses comparing viral entry inhibition (e.g., V-ATPase blockade) versus replication interference (RT-PCR for viral RNA) are recommended .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR approaches include:
- Acetylation/deacetylation of the apioside group to assess impact on membrane permeability.
- Comparative cytotoxicity testing of analogues (e.g., diphyllin methyl ether vs. acetyl apioside) in parallel assays.
- Molecular docking to predict interactions with targets like V-ATPase or apoptotic proteins .
Q. What experimental controls are critical when studying this compound’s off-target effects in complex biological systems?
Essential controls:
- Solvent controls (e.g., DMSO at equivalent concentrations).
- Positive controls (e.g., staurosporine for apoptosis, oseltamivir for antiviral activity).
- Gene silencing (siRNA for suspected targets like Bax) to confirm mechanism specificity .
Methodological Best Practices
Q. How should researchers design dose-ranging studies for this compound to balance efficacy and toxicity?
Q. What statistical frameworks are appropriate for analyzing synergistic/antagonistic effects of this compound in combination therapies?
Apply Chou-Talalay combination index (CI) or Bliss independence models with software like CompuSyn. Ensure isobolographic analysis to distinguish additive vs. synergistic effects .
Q. How can researchers address solubility challenges of this compound in in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
